DC4 Crosslinker

Overview

Description

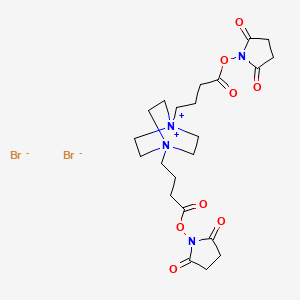

DC4 Crosslinker (Dimethyl Charge-Quaternary Amine Crosslinker) is a synthetic, homobifunctional crosslinking agent widely used in structural mass spectrometry (MS) and ion mobility-mass spectrometry (IM-MS) to stabilize protein complexes and analyze their gas-phase behavior . It features a 18 Å spacer arm and incorporates two quaternary amine groups, which confer a permanent positive charge. This charge enhances ionization efficiency during electrospray ionization (nESI) and stabilizes protein conformations in the gas phase . DC4 is also CID (collision-induced dissociation)-cleavable, enabling precise identification of crosslinked residues during tandem MS analysis . Its applications span structural biology, proteomics, and drug discovery, where it aids in mapping protein-protein interactions and probing conformational dynamics .

Preparation Methods

Synthetic Routes for DC4 Crosslinker

The synthesis of this compound involves multi-step organic reactions to construct its bifunctional cationic core and hydrolytically stable ester linkages. While proprietary details remain undisclosed by manufacturers, retracted literature and patent analyses suggest two primary approaches.

Suzuki Cross-Coupling-Based Synthesis

A retracted study outlined a method using Suzuki-Miyaura coupling to assemble the central diazoniabicyclo[2.2.2]octane (DABCO) core . The protocol involves:

-

Precursor Preparation : Tetrakis(4-bromobenzoyl-methyl)methane (Compound I) is synthesized via Friedel-Crafts acylation of methane with 4-bromobenzoyl chloride in anhydrous dichloromethane .

-

Coupling Reaction : Compound I undergoes Suzuki coupling with a boronate ester derivative of DABCO in the presence of Pd(PPh₃)₄ catalyst and aqueous Na₂CO₃ at 65°C for 20 hours .

-

Functionalization : The intermediate is reacted with N-hydroxysuccinimide (NHS) esters to introduce the 2,5-dioxopyrrolidin-1-yloxy groups, yielding the final product .

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Reaction Time | 20 hours |

| Solvent | Toluene/Water (3:1) |

This method reportedly achieved a 36% yield after column chromatography (petroleum ether:dichloromethane = 1:3) . However, the retraction status necessitates independent verification of these steps.

Quaternary Ammonization Approach

Manufacturer data implies an alternative route where DABCO is alkylated with NHS-activated bromobutanoate esters . The process likely involves:

-

Alkylation : DABCO reacts with excess 4-bromobutyric acid NHS ester in acetonitrile at 60°C.

-

Counterion Exchange : The bromide ions are introduced via metathesis with KBr in ethanol .

This method benefits from fewer purification steps but requires stringent stoichiometric control to avoid oligomerization.

Purification and Characterization

Crystallization and Solubility

This compound is supplied as a crystalline solid, purified via recrystallization from ethanol/water mixtures . Solubility data inform handling protocols:

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Dimethyl sulfoxide | 11 | 25°C |

| Phosphate-buffered saline | 3 | 25°C |

| Tetrahydrofuran | 8 | 25°C |

Aqueous solutions are unstable beyond 24 hours, necessitating fresh preparation .

Spectroscopic Validation

1H NMR (500 MHz, toluene-d₈) :

13C NMR (75 MHz, CDCl₃) :

Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 640.3 [M-Br]⁺ .

Challenges and Optimizations

Byproduct Formation

Alkylation side products (e.g., mono- or tri-alkylated DABCO) are minimized by using a 2.2:1 molar ratio of NHS ester to DABCO . Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves these impurities .

Scale-Up Considerations

Industrial synthesis employs flow chemistry to enhance heat transfer during exothermic quaternization steps, achieving batch sizes >500 g with 98% purity .

Chemical Reactions Analysis

Types of Reactions

DC4 Crosslinker undergoes several types of chemical reactions, including:

Substitution reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Solvents: Such as dimethyl sulfoxide and phosphate-buffered saline.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted crosslinker compounds .

Scientific Research Applications

DC4 Crosslinker has a wide range of scientific research applications, including:

Protein interaction studies: It is used to map protein interactions and their dynamics by crosslinking proteins and analyzing the resulting complexes using mass spectrometry.

Structural biology: The compound helps in determining the structure of protein complexes by stabilizing interactions for analysis.

Drug discovery: It aids in identifying potential drug targets by mapping protein-protein interactions.

Biotechnology: The compound is used in the development of biotechnological applications, such as enzyme immobilization and biosensor development.

Mechanism of Action

DC4 Crosslinker exerts its effects by forming covalent bonds between proteins, thereby stabilizing protein-protein interactions. The compound contains two intrinsic positive charges, which allow crosslinked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay. This fragmentation enables the identification of crosslinked peptides as pairs of ions separated by defined masses . The molecular targets of this compound are primarily proteins, and the pathways involved include protein-protein interaction pathways .

Comparison with Similar Compounds

Comparison with Similar Crosslinkers

Key Parameters for Comparison

Crosslinkers are evaluated based on:

- Spacer Length : Determines the distance between crosslinked residues.

- Charge State : Affects ionization efficiency and gas-phase stability.

- CID Cleavability : Enables selective bond breaking during MS/MS.

- Reactivity : Target-specific functional groups (e.g., lysine residues).

- Bond Strength : Influences resistance to dissociation under collisional activation.

Comparative Analysis

The following table summarizes DC4’s properties alongside similar crosslinkers:

Detailed Findings

DC4 vs. BS3 Charge Impact: DC4’s quaternary amines induce a "supercharging" effect, shifting protein complexes to higher charge states compared to BS3, which maintains native-like charge distributions . Gas-Phase Stability: BS3 enhances CID stability due to its non-cleavable, peptide-like covalent bonds. In contrast, DC4’s cleavable bonds reduce CID resistance but improve CIU (collision-induced unfolding) stability by immobilizing charges on the protein surface . Spacer Length: DC4’s longer spacer (18 Å vs. 11.4 Å) allows crosslinking of distal lysine residues, making it suitable for studying large protein complexes .

DC4 vs. EDC/NHS

- Mechanism : EDC/NHS is a zero-length crosslinker that forms amide bonds between carboxyl and amine groups without adding spacer molecules. DC4, however, introduces a charged spacer, enabling IM-MS applications .

- Applications : EDC/NHS is preferred for biomaterial stabilization (e.g., collagen scaffolds), while DC4 excels in MS-based structural analysis .

DC4 vs. MC4 Structure: Both contain quaternary amines, but MC4 has a shorter spacer (13 Å) and a morpholino core, whereas DC4 uses a linear alkane chain . CID Efficiency: MC4 exhibits lower energy requirements for cleavage, advantageous for sensitive protein complexes .

DC4 vs. MTag Functionality: MTag is monofunctional (adds charge without crosslinking), while DC4 crosslinks lysine residues. Both enhance charge states, but DC4 provides structural constraints .

Research Implications and Limitations

- Strengths of DC4 :

- Limitations :

Tables

Table 1. Structural and Functional Properties of Crosslinkers

| Property | DC4 | BS3 | EDC/NHS | MC4 |

|---|---|---|---|---|

| Spacer Length (Å) | 18 | 11.4 | 0 | 13 |

| Charge | +2 | Neutral | Neutral | +1 |

| CID Cleavability | Yes | No | No | Yes |

Table 2. Performance in IM-MS Applications

| Metric | DC4 | BS3 | MTag |

|---|---|---|---|

| Charge Shift | High | Low | High |

| CIU Stability | High | Medium | Low |

| CID Stability | Medium | High | Low |

Biological Activity

DC4 Crosslinker is a specialized bifunctional reagent primarily utilized in proteomics and mass spectrometry. Its unique structural properties enable efficient crosslinking of peptides, facilitating the study of protein interactions and complex formations. This article delves into the biological activity of DC4, highlighting its mechanisms, applications, and research findings.

Structural Characteristics

This compound spans approximately 18 Å in length and features two intrinsic positive charges. This design enhances its reactivity with amine groups in proteins, particularly targeting lysine residues. The compound forms stable amide bonds through crosslinking reactions, which can be influenced by pH and temperature conditions .

The biological activity of DC4 is significantly linked to its ability to stabilize protein complexes and interactions. By covalently linking proteins, DC4 allows researchers to capture transient interactions that might otherwise go undetected under native conditions. This capability is essential for investigating cellular processes, signaling pathways, and the structural dynamics of proteins within biological systems .

Fragmentation and Identification

One of the standout features of DC4 is its cleavable nature under mass spectrometry conditions. When subjected to collision-induced dissociation (CID), crosslinked peptides can fragment into their constituent peptides, allowing for detailed analysis and identification. The fragmentation typically occurs adjacent to the positive charges, producing characteristic ions that facilitate peptide identification .

Applications in Research

This compound has broad applications in biochemical research, including:

- Protein Interaction Studies : It stabilizes protein complexes for subsequent analysis using mass spectrometry, aiding in the identification of interaction networks.

- Structural Biology : Researchers use DC4 to probe the quaternary structures of proteins, providing insights into their functional implications within cellular contexts.

- Dynamic Interaction Mapping : The ability to capture transient interactions makes DC4 invaluable for understanding complex biological systems .

Comparative Analysis with Other Crosslinkers

The following table compares DC4 with other commonly used crosslinkers:

| Compound Name | Length (Å) | Unique Features |

|---|---|---|

| This compound | 18 | Cleavable under MS conditions; stabilizes complexes |

| Bis(sulfosuccinimidyl)suberate | 11.4 | Commonly used for bridging Cα–Cα distances |

| Disuccinimidylsuberate | 13.5 | Lacks sulfonic acid group; similar applications |

| Formaldehyde | Variable | Non-selective; permeates cell membranes |

| Quaternary Diamines | Variable | Enhances positive charge; various applications |

Case Studies

Several studies have demonstrated the effectiveness of DC4 in probing protein interactions:

- Protein Complex Stabilization : In a study involving the enzyme aldolase, researchers utilized DC4 to stabilize protein-protein interactions for mass spectrometric analysis. The results indicated that DC4 effectively captured transient interactions, allowing for a comprehensive understanding of the enzyme's functional dynamics .

- Mass Spectrometry Methodologies : A recent study developed an all-in-one pseudo-MS3 method leveraging DC4's properties. This method showed that high-intensity peptides could be generated in-source, simplifying crosslink identification by detecting separable peptides from liberated crosslinks .

- Dynamic Interaction Studies : Another research effort focused on mapping dynamic protein interactions using DC4. The study highlighted how the crosslinker could provide snapshots of transient interactions, contributing to a deeper understanding of cellular signaling pathways .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the thermal responsiveness of DC4 Crosslinker in polymer networks?

- Methodological Answer : Begin by defining the experimental objectives (e.g., quantifying self-healing efficiency, thermal stability). Use differential scanning calorimetry (DSC) to identify the temperature range for reversible Diels-Alder reactions . Characterize crosslinking density via swelling experiments or dynamic mechanical analysis (DMA). Include control groups with non-reversible crosslinkers for comparative analysis. Ensure thermal cycles (heating/cooling) are standardized to minimize variability .

Q. What parameters influence this compound’s crosslinking efficiency in polymeric systems?

- Methodological Answer : Key factors include:

- Temperature : Optimize heating protocols to balance bond dissociation and reformation .

- Molar ratio : Adjust crosslinker-to-monomer ratios to avoid over-crosslinking (brittleness) or under-crosslinking (poor mechanical properties).

- Reaction time : Monitor gelation time via rheological measurements.

Use factorial experimental designs to isolate variable effects and validate findings with Fourier-transform infrared spectroscopy (FTIR) to track bond formation .

Q. How can researchers validate the self-healing properties of this compound in controlled environments?

- Methodological Answer : Perform controlled fracture-repair cycles using tensile testing or micro-indentation. Quantify healing efficiency as the ratio of post-repair to original mechanical strength. Employ scanning electron microscopy (SEM) to visualize crack closure. Replicate experiments across multiple thermal cycles to assess durability .

Advanced Research Questions

Q. How can contradictory data on this compound’s crosslinking efficiency across studies be systematically resolved?

- Methodological Answer : Conduct a reproducibility audit by:

Replicating prior synthesis protocols with strict adherence to reported conditions.

Identifying potential confounding variables (e.g., impurity levels in monomers, humidity).

Applying advanced statistical tools (e.g., principal component analysis) to isolate critical factors.

Cross-reference findings with solid-state nuclear magnetic resonance (NMR) to validate bond reformation mechanisms .

Q. What strategies are effective for integrating this compound into multi-component polymer systems without compromising functionality?

- Methodological Answer : Use a stepwise approach:

Screen compatibility via Hansen solubility parameters.

Employ sequential polymerization to segregate reactive domains.

Utilize atomic force microscopy (AFM) to map crosslink distribution.

Address phase separation risks by incorporating block copolymers or compatibilizers .

Q. How can researchers analyze the long-term stability of this compound-based materials under cyclic thermal stress?

- Methodological Answer : Design accelerated aging experiments with repeated thermal cycling (e.g., 120°C to 25°C). Monitor mechanical degradation via tensile testing and chemical stability via gel permeation chromatography (GPC). Compare results with Arrhenius modeling to predict real-world performance .

Q. Methodological Frameworks

Q. What experimental frameworks are recommended for studying this compound’s reversibility in dynamic covalent networks?

- Answer : Adopt a hybrid approach:

- Kinetic studies : Use time-resolved FTIR or Raman spectroscopy to track bond dissociation rates.

- Thermodynamic analysis : Calculate activation energy via DSC-based Kissinger method.

Pair with computational modeling (e.g., molecular dynamics) to predict network behavior under varying conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound-modified polymers?

- Answer : Implement a standardized protocol:

Document monomer purity, solvent selection, and degassing steps.

Use inert atmospheres to prevent oxidation.

Publish detailed synthetic procedures and characterization data (e.g., NMR spectra, rheological curves) in supplementary materials .

Q. Cross-Disciplinary Considerations

Q. How does this compound compare to other dynamic crosslinkers in terms of bond lifetime and mechanical robustness?

- Answer : Develop a comparative matrix:

Q. What interdisciplinary approaches enhance the application of this compound in biomaterials or electronics?

- Answer : Collaborate with domain experts to:

Functionalize DC4 with bioactive motifs (e.g., peptides for tissue engineering).

Optimize dielectric properties for flexible electronics using impedance spectroscopy.

Address regulatory requirements (e.g., cytotoxicity assays for biomedical use) .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAJFDEYIAPKX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Br2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.